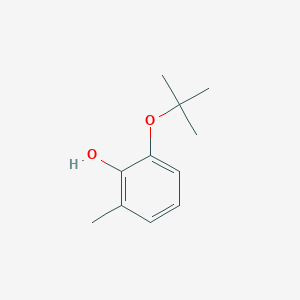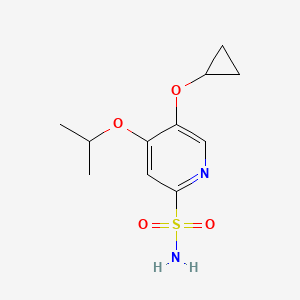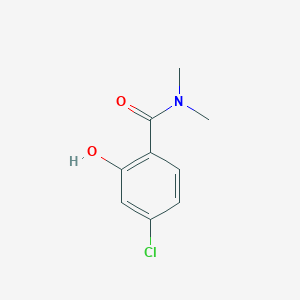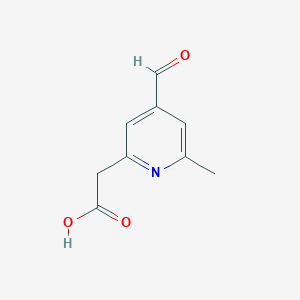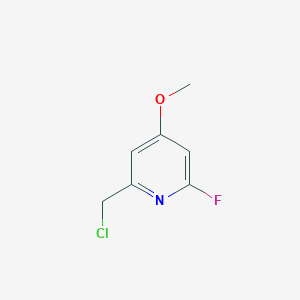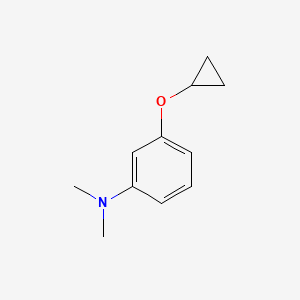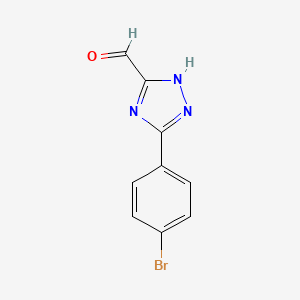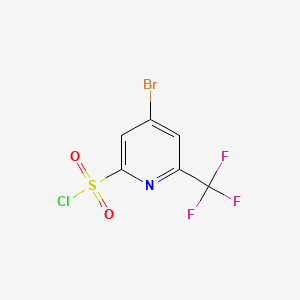
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF3NO2S. This compound is notable for its incorporation of both bromine and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the safety of the process.
化学反应分析
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the pyridine ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed, but these reactions are less frequently performed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
科学研究应用
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce sulfonyl chloride groups into drug candidates, enhancing their pharmacological properties.
作用机制
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
相似化合物的比较
Similar Compounds
4-Bromo-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the bromine and trifluoromethyl substituents.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different positioning of the bromine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar but without the bromine substituent.
Uniqueness
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of bromine, trifluoromethyl, and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
属性
分子式 |
C6H2BrClF3NO2S |
|---|---|
分子量 |
324.50 g/mol |
IUPAC 名称 |
4-bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF3NO2S/c7-3-1-4(6(9,10)11)12-5(2-3)15(8,13)14/h1-2H |
InChI 键 |
ZJWIFSWECDZVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


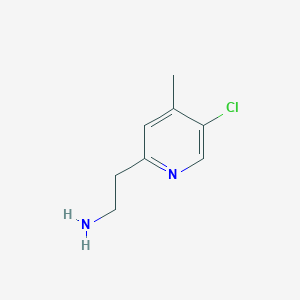
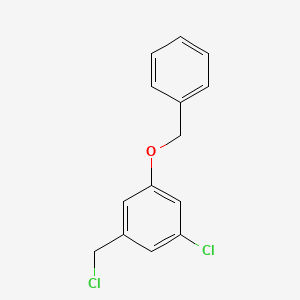
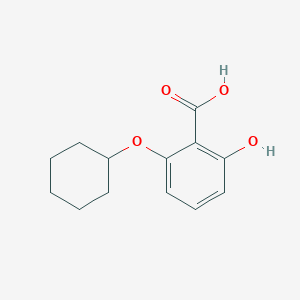

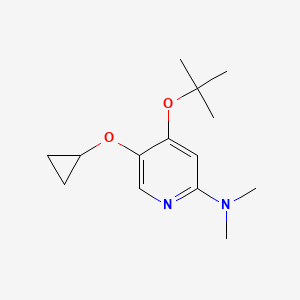
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
